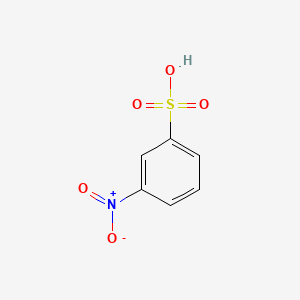















|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+]([C:9]1[CH:10]=C(S(O)(=O)=O)C=C[CH:14]=1)([O-])=O.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][C:21]=1[O:27][CH3:28].[OH-].[NH4+].Cl>O.[Cl-].[Zn+2].[Cl-].OCC(CO)O>[Cl:19][C:20]1[CH:26]=[C:25]2[C:23](=[CH:22][C:21]=1[O:27][CH3:28])[N:24]=[CH:10][CH:9]=[CH:14]2 |f:3.4,7.8.9|
|


|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
35.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(N)C=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
43.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 140° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a thick grey suspension
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred an additional 2 h at 140° C
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (3×)
|
|
Type
|
WASH
|
|
Details
|
the extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
for quinoline purification
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in immediate formation of a precipitate
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washing with cold 2 M HCl, 2-propanol
|
|
Type
|
ADDITION
|
|
Details
|
The solids were added to concentrated ammonium hydroxide (400 mL)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 10 min
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 5 min
|
|
Duration
|
5 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (3×)
|
|
Type
|
WASH
|
|
Details
|
the extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a dark brown residue
|
|
Type
|
ADDITION
|
|
Details
|
consisting of a mixture of the two possible cyclization regioisomers
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=CC=NC2=CC1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 22.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |